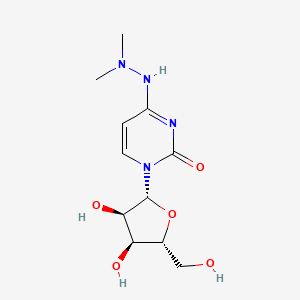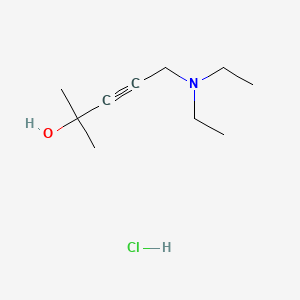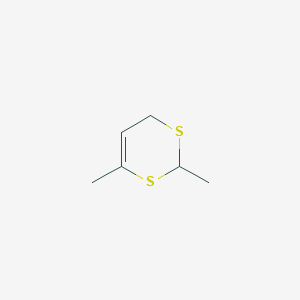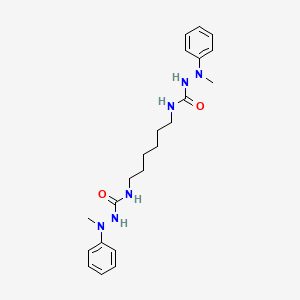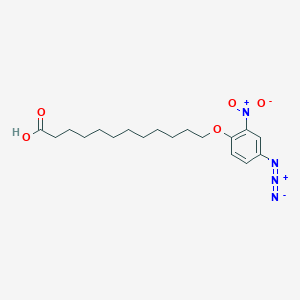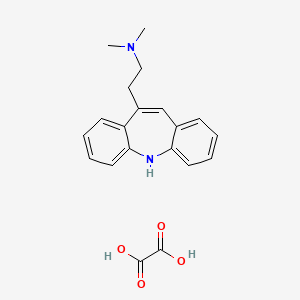
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate: is a tricyclic compound with a seven-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction with Dimethylaminoethyl Chloride: The compound is reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the product with oxalic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, often with the removal of the dimethylamino group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a starting material for synthesizing dibenzoazepine derivatives.
- Intermediate in the synthesis of pharmacologically important compounds.
Biology:
- Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine:
- Key intermediate in the synthesis of anticonvulsant drugs.
- Potential applications in the development of new therapeutic agents.
Industry:
- Used in the production of various chemical intermediates.
- Potential applications in the development of new materials and catalysts .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group plays a crucial role in its binding affinity and activity. The exact pathways involved may vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: Similar structure but lacks the dimethylaminoethyl group.
Iminodibenzyl: Another tricyclic compound with similar pharmacological properties.
Desipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness:
- The presence of the dimethylaminoethyl group in 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate provides unique binding properties and pharmacological activity.
- Its oxalate form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
CAS No. |
101607-50-5 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2.C2H2O4/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18;3-1(4)2(5)6/h3-10,13,19H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
TXELBMNBIJWJEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


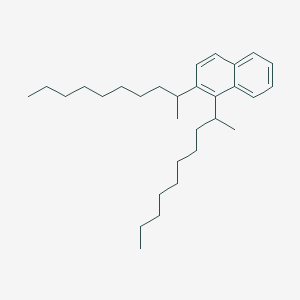
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)


![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
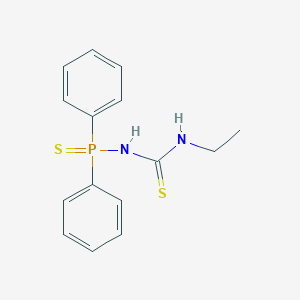
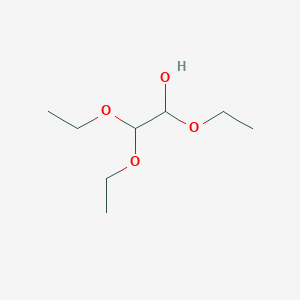
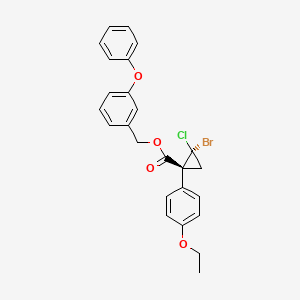
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
